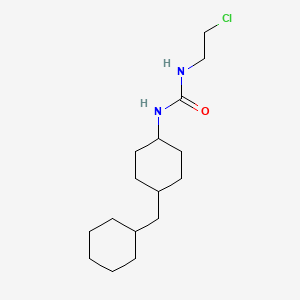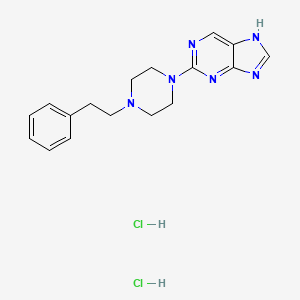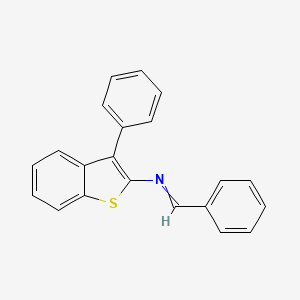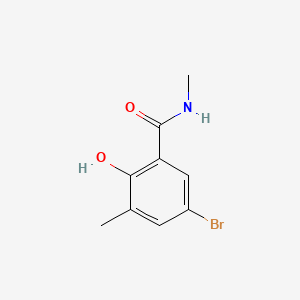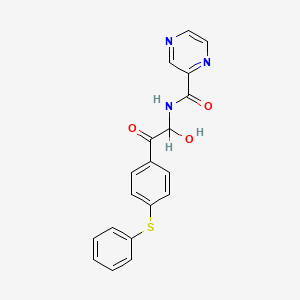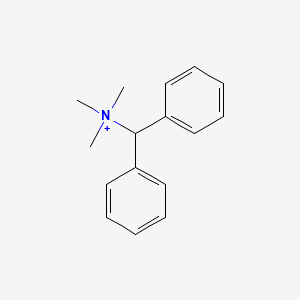
Germanium;tungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium-tungsten compounds are unique materials that combine the properties of germanium and tungsten. Germanium is a metalloid with semiconductor properties, while tungsten is a transition metal known for its high melting point and density. Together, these elements form compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Germanium-tungsten compounds can be synthesized through various methods. One common approach involves the reaction of germanium tetrachloride with tungsten hexachloride in the presence of a reducing agent. This reaction typically occurs under controlled conditions, such as in an inert atmosphere and at elevated temperatures.
Another method involves the co-deposition of germanium and tungsten onto a substrate using techniques like magnetron sputtering. This method allows for precise control over the composition and structure of the resulting compound.
Industrial Production Methods: In industrial settings, germanium-tungsten compounds are often produced through chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods enable the large-scale production of high-purity compounds with consistent properties.
化学反応の分析
Types of Reactions: Germanium-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, germanium can react with oxygen to form germanium dioxide, while tungsten can form tungsten trioxide under similar conditions.
Common Reagents and Conditions: Common reagents used in the reactions of germanium-tungsten compounds include oxygen, hydrogen, and halogens. These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Major Products Formed: The major products formed from the reactions of germanium-tungsten compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield oxides like germanium dioxide and tungsten trioxide, while reduction reactions can produce elemental germanium and tungsten.
科学的研究の応用
Chemistry: In chemistry, germanium-tungsten compounds are used as catalysts in various reactions. Their unique properties make them effective in promoting chemical transformations, such as hydrogenation and oxidation reactions.
Biology and Medicine: Germanium-tungsten compounds have shown potential in biomedical applications. For example, they have been investigated for their antimicrobial properties and biocompatibility, making them suitable for use in medical implants and coatings .
Industry: In industry, these compounds are used in the production of advanced materials, such as coatings for cutting tools and wear-resistant surfaces.
作用機序
The mechanism of action of germanium-tungsten compounds varies depending on their specific application. In catalysis, these compounds facilitate chemical reactions by providing active sites for reactants to interact. In biomedical applications, their antimicrobial properties are attributed to their ability to disrupt microbial cell membranes and inhibit cellular processes .
類似化合物との比較
Similar Compounds: Similar compounds to germanium-tungsten include germanium-silicon and tungsten-molybdenum compounds. These materials share some properties with germanium-tungsten but also exhibit unique characteristics.
Uniqueness: Germanium-tungsten compounds are unique due to their combination of semiconductor and metallic properties. This makes them versatile and suitable for a wide range of applications, from electronics to biomedical devices .
Conclusion
Germanium-tungsten compounds are fascinating materials with a wide range of applications in science and industry Their unique combination of properties makes them valuable in various fields, from catalysis to biomedical engineering
特性
CAS番号 |
37271-31-1 |
|---|---|
分子式 |
GeW |
分子量 |
256.47 g/mol |
IUPAC名 |
germanium;tungsten |
InChI |
InChI=1S/Ge.W |
InChIキー |
MWRJCEDXZKNABM-UHFFFAOYSA-N |
正規SMILES |
[Ge].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


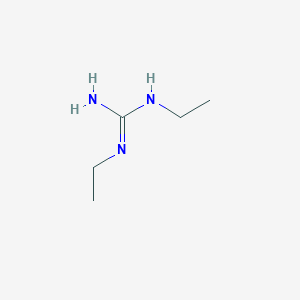
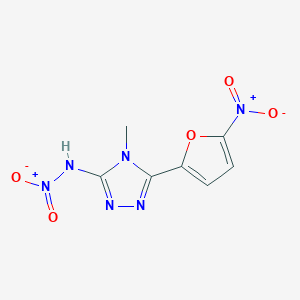
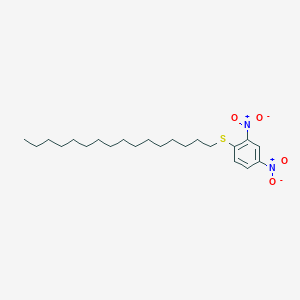
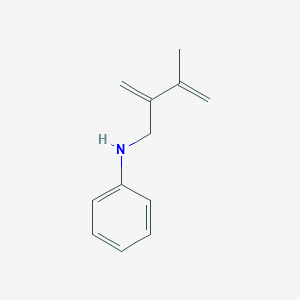
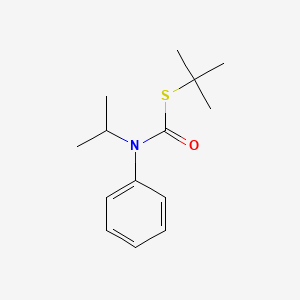

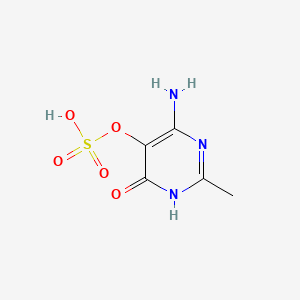
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
